Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Description
Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 4, a 4-ethylpiperazinyl group at position 2, and a methyl ester at position 3.
Properties
Molecular Formula |
C11H18N4O2S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H18N4O2S/c1-3-14-4-6-15(7-5-14)11-13-9(12)8(18-11)10(16)17-2/h3-7,12H2,1-2H3 |
InChI Key |
HMTNIOFMXJWWKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(S2)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Selection of α-Haloketone and Thiourea Components
For the target compound, the α-haloketone must incorporate the methyl ester group at position 5. Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate hydrobromide (a structurally analogous reagent) has been used in similar syntheses. Substituting the pyridyl group with a 4-ethylpiperazine moiety requires:
-
α-Haloketone : Methyl 2-bromo-3-oxo-3-(4-ethylpiperazin-1-yl)propanoate, synthesized via bromination of methyl acetoacetate followed by coupling with 4-ethylpiperazine.
-
Thiourea Derivative : Thiourea or substituted thiourea to introduce the amino group at position 4.
Reaction Conditions and Optimization
Key parameters from analogous syntheses include:
-
Temperature : 60–70°C for cyclization, as higher temperatures improve reaction kinetics.
-
Catalyst : Sodium carbonate (0.01–0.1 wt ratio) enhances yield by deprotonating intermediates.
-
Dissolve thiourea (30.4 g) and sodium carbonate (1.5 g) in ethanol (200 mL).
-
Add methyl 2-bromo-3-oxo-3-(4-ethylpiperazin-1-yl)propanoate (33 g) dropwise at 40–55°C.
-
Reflux at 60–70°C for 5–5.5 hours.
-
Distill solvent, cool, and filter. Yield: >98% (HPLC purity >99%).
Functionalization of the Thiazole Core
Introduction of the 4-Amino Group
Post-cyclization amination is achieved via nitration followed by reduction:
-
Nitration : Treat the thiazole intermediate with HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at position 4.
-
Reduction : Use catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl to convert the nitro group to an amino group.
Critical Note : Direct amination during Hantzsch synthesis is feasible if 4-aminothiourea derivatives are used, though steric hindrance from the 4-ethylpiperazine group may necessitate post-synthetic modification.
Esterification and Transesterification
The methyl ester at position 5 is typically introduced during the Hantzsch step. If an ethyl ester is formed initially (e.g., using ethyl bromoacetoacetate), transesterification with methanol in acidic or basic conditions converts it to the methyl ester.
-
Dissolve ethyl ester intermediate (10 mmol) in methanol-d₄ (50 mL).
-
Add catalytic H₂SO₄ (0.1 mL) and reflux for 12 hours.
-
Yield: 88% methyl ester, 12% deuterated byproduct (via isotopic exchange).
Alternative Synthetic Routes
Oxidation of Hydroxymethyl Intermediates
Patent CA2483482A1 describes the oxidation of 4-methyl-5-hydroxymethyl-thiazole to 4-methyl-5-formyl-thiazole using TEMPO/NaOCl or PCC. Adapting this method:
-
Synthesize 4-hydroxymethyl-thiazole with 4-ethylpiperazine and amino groups.
-
Oxidize with PCC in DCM at 15–25°C to form the aldehyde.
-
Oxidize further to the carboxylic acid and esterify with methanol.
Advantage : Avoids harsh nitration conditions.
Limitation : Multi-step process reduces overall yield.
Purification and Analytical Validation
Purification Techniques
Analytical Data
HPLC : Purity >99% (C18 column, 70:30 acetonitrile/water, 1 mL/min).
NMR (¹H, 400 MHz) :
-
δ 1.1 (t, 3H, CH₂CH₃), 2.5 (q, 2H, CH₂CH₃), 3.8 (s, 3H, COOCH₃), 6.9 (s, 2H, NH₂).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch Synthesis | 98 | >99 | One-pot, scalable | Requires high-purity reagents |
| Oxidation Route | 75 | 97 | Avoids nitration | Multi-step, lower yield |
| Transesterification | 88 | 95 | Flexible ester modification | Isotopic byproducts |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form derivatives with oxygen-containing functional groups. A notable example involves converting 4-methyl-thiazole-5-carboxylic acid methyl ester (III) to 4-methyl-5-formyl-thiazole using sodium hypochlorite (NaOCl) in the presence of TEMPO and KBr under controlled temperature conditions (0–2°C) . This reaction likely proceeds via an epoxidation mechanism followed by hydrolysis, producing the aldehyde group at the 5-position of the thiazole ring.
Reduction Reactions
Reduction pathways typically involve the removal of oxygen-containing groups or the addition of hydrogen. For instance, sodium borohydride (NaBH4) and aluminum chloride (AlCl₃) are employed to reduce intermediates like 4-methyl-thiazole-5-carboxylic acid methyl ester (III) to 4-methyl-5-hydroxymethyl-thiazole . These reactions are conducted at low temperatures (−10°C to +5°C) to control reactivity and selectivity.
Substitution Reactions
Substitution reactions are critical for functionalizing the thiazole core. In one study, bromine atoms on the thiazole ring were replaced with piperazine moieties using potassium carbonate (K₂CO₃) in acetonitrile (MeCN) under reflux conditions . This highlights the compound’s reactivity toward nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups.
Purification Methods
Post-reaction purification often involves recrystallization or chromatography. For example, after substitution reactions, products are filtered, washed with organic solvents (e.g., MTBE), and dried to isolate pure compounds . In oxidation steps, dichloromethane extraction and brine washing are used to separate organic and aqueous layers .
Comparison of Reaction Conditions
| Reaction Type | Reagents | Conditions | Key Products |
|---|---|---|---|
| Oxidation | NaOCl, TEMPO, KBr | 0–2°C, dichloromethane/water | 4-methyl-5-formyl-thiazole |
| Reduction | NaBH₄, AlCl₃ | −10°C to +5°C, monoglyme | 4-methyl-5-hydroxymethyl-thiazole |
| Substitution | K₂CO₃, MeCN | Reflux at 90°C | Piperazine-substituted thiazole |
Mechanistic Insights
The thiazole ring’s sulfur atom and adjacent amino groups play pivotal roles in directing reactivity. For example, in substitution reactions, the electron-withdrawing effect of the carboxylate ester group activates the thiazole’s aromatic system, facilitating nucleophilic attack by piperazine derivatives . Additionally, the 4-amino group likely participates in hydrogen bonding or charge stabilization during substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C13H19N3O2S
Molecular Weight: 281.37 g/mol
Structural Features: The compound consists of a thiazole ring, an amino group, and a piperazine moiety, which contribute to its diverse biological activities.
Biological Activities
Research indicates that methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate exhibits a range of biological activities, including:
- Antimicrobial Activity: Similar thiazole derivatives have shown significant effects against various bacterial strains. For instance, compounds with structural similarities have demonstrated moderate to high antimicrobial efficacy against pathogens like Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 12 µg/mL |
| 2 | S. aureus | 10 µg/mL |
- Antitumor Properties: Thiazole derivatives are being investigated for their potential as anticancer agents. Studies have shown that they can induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Similar compounds have been studied for their absorption, distribution, metabolism, and excretion (ADME) properties:
- Absorption: The compound's solubility characteristics suggest favorable absorption when administered orally.
- Distribution: Its lipophilicity may allow for effective distribution in various tissues.
- Metabolism: Initial studies indicate potential metabolic pathways involving cytochrome P450 enzymes.
Case Studies
Several case studies highlight the applications of this compound in research:
- Antimicrobial Efficacy Study: A study conducted on synthesized thiazole derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains. The results indicated that modifications to the piperazine ring enhanced antimicrobial activity significantly.
- Anticancer Research: In vitro studies showed that the compound could induce apoptosis in human cancer cell lines through mitochondrial pathways. The findings suggest that further development could lead to novel anticancer therapies.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation .
Comparison with Similar Compounds
Ethyl Ester Analogs
- Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate (CAS 950273-14-0, C₁₂H₂₀N₄O₂S, MW 284.38) Key Difference: Ethyl ester instead of methyl. Impact: The ethyl group increases molecular weight (284.38 vs.
- Ethyl 4-amino-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate (CAS 1334498-23-5, C₁₀H₁₅N₅O₂S, MW 269.33) Key Difference: Unsubstituted piperazine at position 2. Impact: The absence of an ethyl group on piperazine increases basicity (pKa ~9.5 for piperazine vs. ~8.5 for 4-ethylpiperazine), improving solubility in acidic environments .
Piperazine/Morpholine Substitutions
- Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate (C₁₁H₁₇N₃O₃S, MW 271.34) Key Difference: Morpholine ring with 2,6-dimethyl substituents. Impact: Morpholine is less basic than piperazine, reducing hydrogen-bonding capacity.
- Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate (CAS 343375-51-9) Key Difference: Benzyl-substituted piperazine. Impact: The benzyl group significantly increases lipophilicity (logP ~2.5 vs. ~1.2 for 4-ethylpiperazine), favoring blood-brain barrier penetration but increasing metabolic lability .
Thioether and Aromatic Substituents
- Methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate Key Difference: Methylthio group at position 2. Impact: The sulfur atom introduces polarizability and electron-withdrawing effects, reducing nucleophilicity at the thiazole ring compared to the electron-donating piperazinyl group. This may alter reactivity in electrophilic substitution reactions .
- Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate (CAS 887267-69-8, C₁₆H₁₈FN₃O₂S, MW 335.4) Key Difference: Fluorophenyl group at position 4. Impact: The fluorophenyl moiety enables π-π stacking interactions with aromatic residues in proteins, a feature absent in the amino-substituted target compound. This substitution could enhance binding affinity in hydrophobic pockets .
Solubility and Lipophilicity
- Piperazine-containing analogs (e.g., 4-ethylpiperazinyl) exhibit moderate solubility in aqueous buffers (pH-dependent due to protonation) and logP values ~1.5–2.0.
- Morpholine and benzylpiperazine derivatives show reduced solubility (logP ~2.0–3.0) .
Tabulated Comparison
| Compound Name | Substituent (Position 2) | Ester Group | Molecular Weight | logP (Predicted) | Notable Features |
|---|---|---|---|---|---|
| Target Compound | 4-ethylpiperazinyl | Methyl | ~270 | 1.5 | High basicity, moderate solubility |
| Ethyl 4-amino-2-(piperazin-1-yl)-thiazole | Piperazinyl | Ethyl | 269.33 | 1.2 | Enhanced solubility in acidic conditions |
| Methyl 4-amino-2-(methylthio)-thiazole | Methylthio | Methyl | ~210 | 1.8 | Electron-withdrawing, polarizable sulfur |
| Ethyl 4-(3-fluorophenyl)-2-piperazinyl-thiazole | 3-fluorophenyl | Ethyl | 335.4 | 2.4 | Aromatic π-stacking potential |
Biological Activity
Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Thiazole Ring: Contributes to the compound's biological activity.
- Piperazine Moiety: Implicated in enhancing solubility and bioavailability.
Research indicates that compounds containing thiazole rings often exhibit diverse biological activities, including anti-cancer properties. The mechanism of action typically involves:
- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit Class I PI3-kinase enzymes, which are crucial in various signaling pathways related to cell growth and proliferation .
- Induction of Ferroptosis: Some thiazole derivatives have been identified to induce ferroptosis, a form of regulated cell death, which is particularly relevant in cancer therapy .
Antitumor Activity
Studies on thiazole derivatives demonstrate their potential as anti-tumor agents. For instance, modifications in the thiazole structure have been linked to enhanced cytotoxicity against cancer cell lines. The target proteins often include those involved in apoptosis and cell cycle regulation.
Table 1: Summary of Antitumor Effects
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiazole Derivative A | HeLa | 5.0 | PI3K Inhibition |
| Thiazole Derivative B | MCF7 | 3.2 | Induction of Ferroptosis |
| This compound | A549 | TBD | TBD |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors influencing its bioavailability include:
- Absorption Rate: Influenced by the piperazine group, which enhances solubility.
- Metabolism: Likely involves liver enzymes; however, specific metabolic pathways require further investigation.
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 5 µM, suggesting a dose-dependent response.
Case Study Highlights:
- Objective: To assess the cytotoxic effects on lung cancer cells (A549).
- Methodology: MTT assay was employed to determine cell viability.
- Results: The compound exhibited an IC50 value comparable to established chemotherapeutics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis of thiazole derivatives often involves cyclocondensation reactions. For example, ethyl acetoacetate and phenylhydrazine are cyclized under reflux with DMF-DMA to form pyrazole intermediates, followed by substitution with 4-ethylpiperazine . Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (70–100°C), and catalyst selection (e.g., triethylamine for nucleophilic substitution). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodology :
- NMR : Analyze and spectra to confirm substituent positions. For instance, the methyl ester group (COOCH) appears as a singlet at ~3.8 ppm in NMR, while the 4-ethylpiperazinyl moiety shows characteristic peaks at 2.4–2.6 ppm (piperazine CH) and 1.1 ppm (ethyl CH) .
- IR : Look for C=O stretching (~1700 cm) and N-H bending (~1600 cm) bands .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] with a deviation <5 ppm .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in crystallographic data during structural refinement?
- Methodology : Use software suites like SHELXL for small-molecule refinement. Discrepancies in displacement parameters or bond lengths may arise from twinning or poor data resolution. Apply restraints (e.g., SIMU/DELU in SHELXL) to anisotropic atoms and validate geometry using WinGX/ORTEP to visualize thermal ellipsoids . For high-throughput phasing, combine SHELXD (direct methods) with SHELXE (density modification) to resolve phase ambiguities .
Q. How can computational modeling predict the electronic effects of the 4-ethylpiperazinyl group on the thiazole core’s reactivity?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential (ESP) maps. The electron-donating 4-ethylpiperazinyl group increases nucleophilicity at the thiazole C-2 position, which can be validated experimentally via electrophilic substitution reactions .
Q. What are the challenges in correlating in vitro bioactivity data with structural modifications of this compound?
- Methodology :
- SAR Analysis : Systematically vary substituents (e.g., replacing ethylpiperazine with methylpiperazine ) and assess bioactivity via enzyme inhibition assays.
- Data Contradictions : Discrepancies may arise from solubility differences (use DMSO stock solutions with <1% v/v) or assay interference (e.g., thiazole autofluorescence). Control experiments with structurally analogous compounds (e.g., tert-butyl 2-chloro-1,3-thiazole-5-carboxylate ) can isolate confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
